6-Tert-butyl-1-benzothiophene-3-carbonyl chloride
Overview
Description
6-Tert-butyl-1-benzothiophene-3-carbonyl chloride is an organic compound with the molecular formula C₁₃H₁₃ClOS and a molecular weight of 252.76 g/mol . This compound is a derivative of benzothiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tert-butyl group at the 6-position and a carbonyl chloride group at the 3-position of the benzothiophene ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-1-benzothiophene-3-carbonyl chloride typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of 2-mercaptobenzoic acid derivatives.
Introduction of Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the corresponding carboxylic acid derivative with thionyl chloride (SOCl₂) under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures with optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-1-benzothiophene-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation: The benzothiophene ring can undergo oxidation to form sulfoxides and sulfones.
Reduction: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols: Formed from reduction reactions.
Scientific Research Applications
6-Tert-butyl-1-benzothiophene-3-carbonyl chloride has several scientific research applications, including:
Proteomics Research: Used as a reagent for the modification of proteins and peptides.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: Serves as a versatile building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Tert-butyl-1-benzothiophene-3-carbonyl chloride involves its reactivity towards nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group acts as an electrophile, facilitating nucleophilic attack and subsequent substitution reactions. The benzothiophene ring can also participate in redox reactions, contributing to its versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
6-Tert-butyl-1-benzothiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
6-Tert-butyl-1-benzothiophene-3-carbohydrazide: Contains a carbohydrazide group instead of a carbonyl chloride group.
Uniqueness
6-Tert-butyl-1-benzothiophene-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions, including nucleophilic substitution, oxidation, and reduction, sets it apart from similar compounds .
Properties
IUPAC Name |
6-tert-butyl-1-benzothiophene-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClOS/c1-13(2,3)8-4-5-9-10(12(14)15)7-16-11(9)6-8/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUZGYPRFHTQQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=CS2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194095 | |
Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160248-92-9 | |
Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160248-92-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(1,1-Dimethylethyl)benzo[b]thiophene-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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